Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]-
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Overview
Description
Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group and a quinolinyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- typically involves the reaction of 2-methoxyphenol with a quinoline derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of catalysts and optimized reaction parameters are crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinolinyl group to a more saturated form.
Substitution: Electrophilic substitution reactions can occur on the phenol ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced quinolinyl compounds, and various substituted phenols.
Scientific Research Applications
Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- involves its interaction with specific molecular targets. The quinolinyl group can intercalate with DNA, leading to potential anticancer effects. Additionally, the phenol group can participate in hydrogen bonding and other interactions with biological molecules, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-(methoxymethyl)-: This compound has a similar structure but with a methoxymethyl group instead of the quinolinyl group.
Phenol, 2-methoxy-4-[2-(4-quinolinyl)ethenyl]-: A closely related compound with a different position of the quinolinyl group.
Uniqueness
Phenol, 2-methoxy-4-[2-(2-quinolinyl)ethenyl]- is unique due to the specific positioning of the quinolinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
36585-48-5 |
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Molecular Formula |
C18H15NO2 |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
2-methoxy-4-(2-quinolin-2-ylethenyl)phenol |
InChI |
InChI=1S/C18H15NO2/c1-21-18-12-13(7-11-17(18)20)6-9-15-10-8-14-4-2-3-5-16(14)19-15/h2-12,20H,1H3 |
InChI Key |
XZOWQMSJRBHFJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC2=NC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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